(4-methoxyphenyl)methanamine Hydrochloride
Overview
Description
(4-methoxyphenyl)methanamine Hydrochloride, also known as 4-Methoxybenzylamine Hydrochloride, is a primary amine with the chemical formula CH3OC6H4CH2NH2·HCl. It is a derivative of benzylamine where the benzene ring is substituted with a methoxy group at the para position. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)methanamine Hydrochloride typically involves the reduction of 4-methoxybenzyl chloride with ammonia or an amine. One common method is the reduction of 4-methoxybenzyl chloride using lithium aluminum hydride (LiAlH4) in anhydrous ether, followed by treatment with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, this compound can be produced by catalytic hydrogenation of 4-methoxybenzyl cyanide in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), followed by acidification with hydrochloric acid to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(4-methoxyphenyl)methanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 4-methoxybenzyl alcohol.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
(4-methoxyphenyl)methanamine Hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-methoxyphenyl)methanamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group enhances its binding affinity and specificity towards these targets. The compound can act as a substrate or inhibitor, modulating the activity of the target enzyme or receptor and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzylamine: Similar structure but with a methyl group instead of a methoxy group.
4-Chlorobenzylamine: Similar structure but with a chlorine atom instead of a methoxy group.
4-Fluorobenzylamine: Similar structure but with a fluorine atom instead of a methoxy group.
Uniqueness
(4-methoxyphenyl)methanamine Hydrochloride is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it particularly useful in certain synthetic applications and enhances its binding affinity towards specific molecular targets compared to its analogs.
Properties
IUPAC Name |
(4-methoxyphenyl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-10-8-4-2-7(6-9)3-5-8;/h2-5H,6,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWZNYTZVVEEKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937796 | |
Record name | 1-(4-Methoxyphenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17061-61-9 | |
Record name | NSC230417 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230417 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Methoxyphenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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